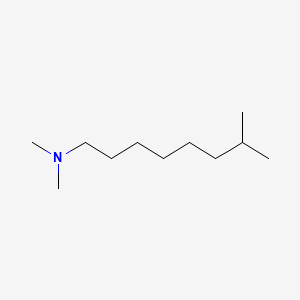

N,N-Dimethylisononylamine

説明

It is commonly used in industrial applications such as surfactants, corrosion inhibitors, and agrochemical intermediates.

特性

CAS番号 |

55992-60-4 |

|---|---|

分子式 |

C11H25N |

分子量 |

171.32 g/mol |

IUPAC名 |

N,N,7-trimethyloctan-1-amine |

InChI |

InChI=1S/C11H25N/c1-11(2)9-7-5-6-8-10-12(3)4/h11H,5-10H2,1-4H3 |

InChIキー |

MIVJGAUBYOKSHE-UHFFFAOYSA-N |

正規SMILES |

CC(C)CCCCCCN(C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethylisononylamine typically involves the alkylation of secondary amines. One common method is the Eschweiler-Clarke reaction, where a secondary amine reacts with formaldehyde and formic acid to produce the tertiary amine. Another method involves the nucleophilic substitution of alkyl halides with secondary amines under basic conditions.

Industrial Production Methods

Industrial production of N,N-Dimethylisononylamine often employs catalytic processes to enhance yield and efficiency. For instance, the use of transition metal catalysts, such as palladium or nickel, can facilitate the alkylation reactions. Additionally, microwave-assisted synthesis and ultrasound-assisted synthesis are modern techniques that minimize environmental impact and reduce energy consumption .

化学反応の分析

Types of Reactions

N,N-Dimethylisononylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction reactions can convert N,N-Dimethylisononylamine to primary or secondary amines using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include N-oxides, primary amines, secondary amines, and various substituted amines depending on the specific reagents and conditions used .

科学的研究の応用

N,N-Dimethylisononylamine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: N,N-Dimethylisononylamine is utilized in the production of polymers, catalysts, and other industrial chemicals .

作用機序

The mechanism of action of N,N-Dimethylisononylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .

類似化合物との比較

N,N-Dimethylaniline (CAS 121-69-7)

- Structure: Aromatic tertiary amine with a dimethylamino group attached to a benzene ring ($\text{C}8\text{H}{11}\text{N}$) .

- Properties :

- Hazards: Toxic via inhalation and skin contact; suspected carcinogen (OSHA-regulated) .

N,N-Diethylhydroxylamine (CAS 3710-84-7)

- Structure: Hydroxylamine derivative with diethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .

- Properties :

- Hazards :

N,N-Dimethylethanolamine (CAS 108-01-0)

- Structure: Ethanolamine derivative with dimethyl groups ($\text{C}4\text{H}{11}\text{NO}$) .

- Properties :

- Hazards :

N-Nitrosodimethylamine (NDMA, CAS 62-75-9)

- Structure : Nitrosamine derivative ($\text{(CH}3\text{)}2\text{N}_2\text{O}$) .

- Properties: Yellow, oily liquid; carcinogenic potency (IARC Group 2A) . Uses: Research chemical; unintended byproduct in pharmaceuticals and water treatment .

- Hazards: OSHA-regulated carcinogen; requires enclosed handling systems .

Comparative Analysis Table

生物活性

N,N-Dimethylisononylamine (DMINA) is an organic compound that has garnered attention due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings related to DMINA, including case studies and data tables.

Chemical Structure and Properties

DMINA is a tertiary amine characterized by the presence of two methyl groups attached to a nitrogen atom and an isononyl group. Its chemical formula is . The structural configuration contributes to its solubility and reactivity in biological systems.

1. Antimicrobial Properties

Research indicates that DMINA exhibits antimicrobial activity against various bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis. In vitro studies have shown that DMINA can inhibit the growth of both Gram-positive and Gram-negative bacteria.

2. Cytotoxic Effects

DMINA has been studied for its cytotoxic effects on cancer cell lines. It induces apoptosis in certain cancer cells through the activation of caspases, which are crucial for programmed cell death. This property makes DMINA a candidate for further investigation in cancer therapy.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, DMINA was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth microdilution methods. The results indicated an MIC of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating significant antimicrobial potential.

Case Study 2: Cytotoxicity in Cancer Cells

A recent investigation published in Cancer Research examined the effects of DMINA on human breast cancer cells (MCF-7). The study found that treatment with DMINA at concentrations ranging from 10 to 50 µM resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

Table 1: Antimicrobial Activity of DMINA

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Table 2: Cytotoxicity of DMINA on MCF-7 Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 50 |

| 50 | 20 |

Research Findings

- Antimicrobial Activity : DMINA has shown promising results against multiple bacterial strains, suggesting its potential use as a natural preservative or therapeutic agent.

- Cytotoxicity : The compound's ability to induce apoptosis in cancer cells positions it as a candidate for further research in oncology.

- Mechanistic Insights : Studies indicate that DMINA may interact with cellular membranes and disrupt metabolic processes, leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。